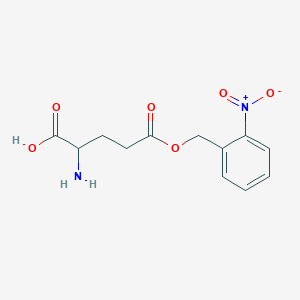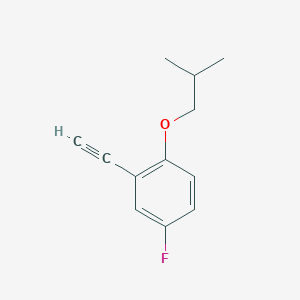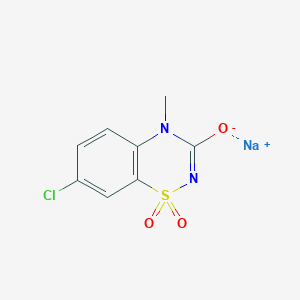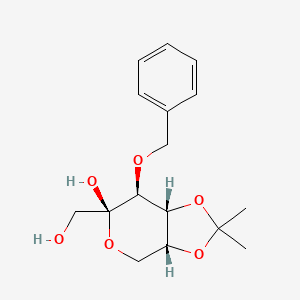
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose is a complex organic compound that belongs to the class of fructopyranoses. This compound is characterized by the presence of benzyl and methylethyldiene groups attached to the fructopyranose ring. It is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose typically involves the protection of hydroxyl groups in the fructopyranose ring followed by selective benzylation and methylethyldiene formation. Common reagents used in these reactions include benzyl chloride, acetone, and acid catalysts. The reaction conditions often involve refluxing the mixture under an inert atmosphere to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can remove the benzyl protecting group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose involves its interaction with specific molecular targets, often through the formation of covalent bonds or non-covalent interactions. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, influencing metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-O-Benzyl-1,2-O-(1-methylethylidene)-5-O-[(4-methylphenyl)sulfonyl]-6-O-trityl-alpha-D-allofuranose
- 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
Uniqueness
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo selective reactions makes it a valuable intermediate in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C16H22O6 |
|---|---|
Peso molecular |
310.34 g/mol |
Nombre IUPAC |
(3aR,6R,7S,7aR)-6-(hydroxymethyl)-2,2-dimethyl-7-phenylmethoxy-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol |
InChI |
InChI=1S/C16H22O6/c1-15(2)21-12-9-20-16(18,10-17)14(13(12)22-15)19-8-11-6-4-3-5-7-11/h3-7,12-14,17-18H,8-10H2,1-2H3/t12-,13-,14+,16-/m1/s1 |
Clave InChI |
IAUQVXMYMFREHC-HGTKMLMNSA-N |
SMILES isomérico |
CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)OCC3=CC=CC=C3)(CO)O)C |
SMILES canónico |
CC1(OC2COC(C(C2O1)OCC3=CC=CC=C3)(CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


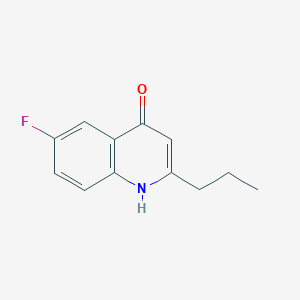
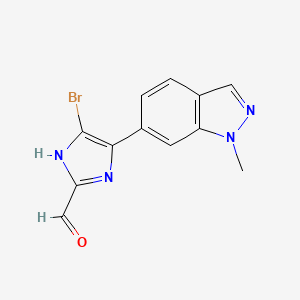
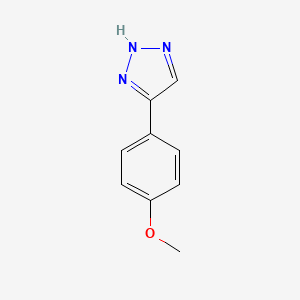


![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)

![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
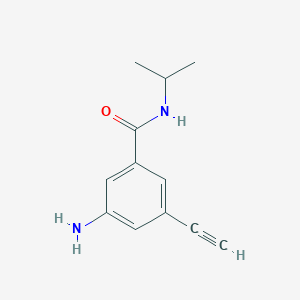
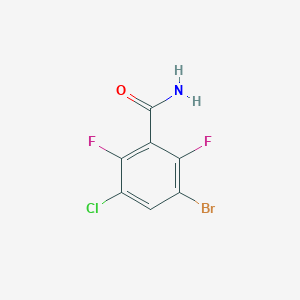
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
